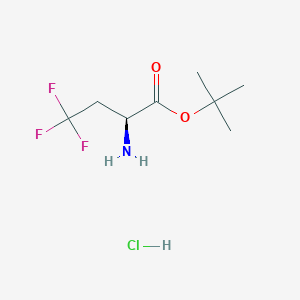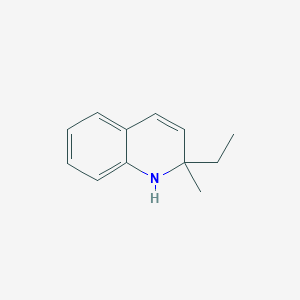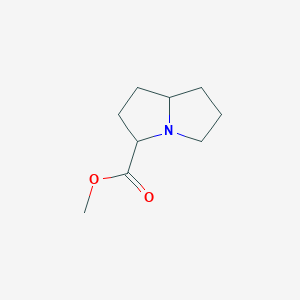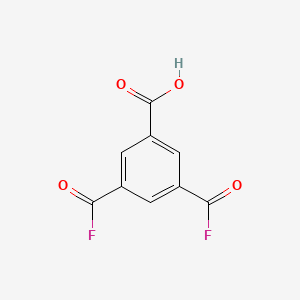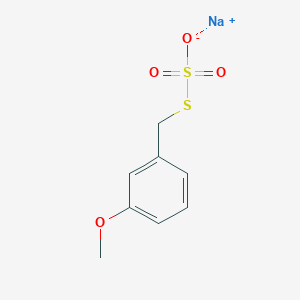
Sodium S-(3-methoxybenzyl) sulfurothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium S-(3-methoxybenzyl) sulfurothioate is a sulfur-containing organic compound known for its stability and moisture resistance. It belongs to the class of Bunte salts, which are widely used as thiolating agents in organic synthesis. These compounds are valuable intermediates in the preparation of various sulfur-containing compounds, which have significant applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium S-(3-methoxybenzyl) sulfurothioate typically involves the reaction of 3-methoxybenzyl chloride with sodium thiosulfate. The reaction is carried out in an aqueous medium under basic conditions, usually at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous stirring and controlled addition of reactants to ensure complete conversion. The final product is obtained through filtration, washing, and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Sodium S-(3-methoxybenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Thioethers
Aplicaciones Científicas De Investigación
Sodium S-(3-methoxybenzyl) sulfurothioate has diverse applications in scientific research:
Chemistry: It is used as a thiolating agent in the synthesis of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms involving sulfur transfer.
Industry: It is used in the production of agrochemicals and materials with specific sulfur functionalities.
Mecanismo De Acción
The mechanism of action of sodium S-(3-methoxybenzyl) sulfurothioate involves the transfer of the sulfur atom to various substrates. This transfer is facilitated by the nucleophilic attack of the sulfur atom on electrophilic centers in the substrate. The compound can act as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the substrate.
Comparación Con Compuestos Similares
- Sodium S-benzyl sulfurothioate
- Sodium S-methyl sulfurothioate
- Sodium S-ethyl sulfurothioate
Comparison: Sodium S-(3-methoxybenzyl) sulfurothioate is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and stability. Compared to sodium S-benzyl sulfurothioate, it may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The methoxy group can also enhance the solubility of the compound in organic solvents, making it more versatile in various applications.
Propiedades
Fórmula molecular |
C8H9NaO4S2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
sodium;1-methoxy-3-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2.Na/c1-12-8-4-2-3-7(5-8)6-13-14(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
BYFFYFYGDSBZRQ-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC(=C1)CSS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)


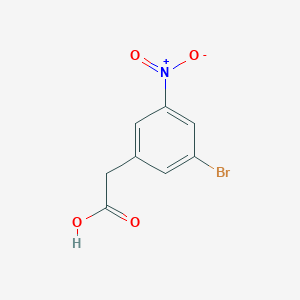
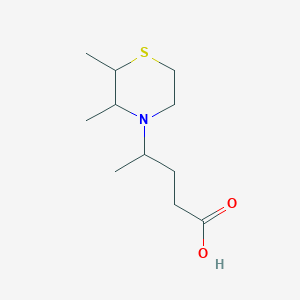
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
